Benzaldehyde, 2,4-bis(1-methylethyl)-

Description

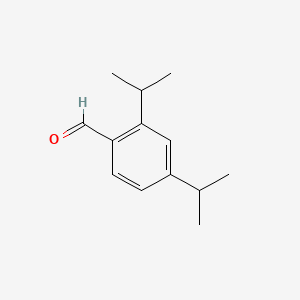

Benzaldehyde, 2,4-bis(1-methylethyl)- is a substituted benzaldehyde derivative featuring two isopropyl (1-methylethyl) groups at the 2- and 4-positions of the aromatic ring. This structural modification significantly alters its physical, chemical, and biological properties compared to simpler benzaldehydes.

Properties

CAS No. |

68459-95-0 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2,4-di(propan-2-yl)benzaldehyde |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-10H,1-4H3 |

InChI Key |

BKKSNSNLVYSDPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,4-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 2,4-diisopropyltoluene using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. This reaction converts the methyl groups to aldehyde groups, resulting in the formation of Benzaldehyde, 2,4-bis(1-methylethyl)-.

Industrial Production Methods

Industrial production of Benzaldehyde, 2,4-bis(1-methylethyl)- typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,4-bis(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,4-diisopropylbenzoic acid.

Reduction: 2,4-diisopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Organic Chemistry

Benzaldehyde derivatives play a crucial role in organic synthesis due to their reactivity and ability to serve as intermediates. The compound can be utilized in various reactions such as:

- Aldol Condensation : Used to synthesize larger molecules through the formation of carbon-carbon bonds.

- Formation of Acetals and Ketals : Benzaldehyde can react with alcohols to form acetals, which are useful in protecting aldehyde groups during synthesis.

Case Study : A study demonstrated the use of benzaldehyde-modified oligodeoxynucleotide probes in bioconjugation techniques for DNA analysis, showcasing the compound's utility in biochemical applications .

Fragrance Industry

Benzaldehyde, 2,4-bis(1-methylethyl)- is recognized for its pleasant aroma and is widely used as a fragrance component in perfumes and cosmetics. Its derivatives can impart unique scent profiles characterized by sweet and woody notes.

Application Examples :

- Used in formulations for perfumes at concentrations ranging from 1% to 50% by weight.

- Enhances the olfactory properties of cosmetic products including creams, lotions, and soaps .

Analytical Chemistry

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The Newcrom R1 HPLC column has been specifically noted for its effectiveness in analyzing benzaldehyde derivatives under reverse-phase conditions.

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Application Type | Mass-Spec compatible applications |

This method allows for the isolation of impurities and is scalable for preparative separations .

Biochemical Applications

Recent research indicates that benzaldehyde can act as a substrate for specific enzymes such as benzaldehyde lyase from Pseudomonas fluorescens, which catalyzes the cleavage of benzoin to produce benzaldehyde. This enzymatic activity highlights its potential role in biotransformation processes .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,4-bis(1-methylethyl)- involves its interaction with cellular macromolecules. It can form Schiff’s bases with free amino groups of proteins, leading to modifications in protein structure and function. This interaction can affect various molecular targets and pathways, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Molecular Properties

Benzaldehyde, 2,4-bis(1-methylethyl)-

- Molecular Formula : Presumed to be $ \text{C}{13}\text{H}{18}\text{O} $ (based on benzaldehyde core + two isopropyl groups).

- Molecular Weight : Estimated ~190 g/mol.

- Substituents: Two bulky, non-polar isopropyl groups.

2,4-Dimethoxybenzaldehyde (CAS 613-45-6)

- Molecular Formula : $ \text{C}9\text{H}{10}\text{O}_3 $.

- Molecular Weight : 166.17 g/mol.

- Substituents : Two methoxy (-OCH$_3$) groups, which are electron-donating and moderately polar.

2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde (CAS 959466-51-4)

- Molecular Formula : $ \text{C}{24}\text{H}{24}\text{O}_3 $.

- Molecular Weight : 360.45 g/mol.

- Substituents : Two benzyloxy (-OCH$2$C$6$H$_5$) groups and one isopropyl group, introducing steric bulk and aromaticity.

Benzaldehyde, 2,4-bis(methoxymethoxy)- (CAS 13709-06-3)

- Molecular Formula : $ \text{C}{11}\text{H}{14}\text{O}_5 $.

- Molecular Weight : 226.23 g/mol.

Physical Properties

Biological Activity

Benzaldehyde, 2,4-bis(1-methylethyl)-, also known as 2,4-Diisopropylbenzaldehyde, is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound is primarily used in organic synthesis and as a flavoring agent, but emerging studies indicate its significance in various biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity data, and enzymatic interactions.

- Chemical Formula : C12H14O

- Molecular Weight : 178.24 g/mol

- Structure : The compound features a benzene ring with two isopropyl groups and an aldehyde functional group.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of benzaldehyde derivatives. The antioxidant activity is often assessed using various assays such as DPPH and ABTS. For instance, extracts containing benzaldehyde showed significant radical scavenging activity, indicating that it may contribute to the reduction of oxidative stress in biological systems .

Antimicrobial Activity

Benzaldehyde and its derivatives have been evaluated for their antimicrobial properties. Research indicates that certain substituted benzaldehydes exhibit inhibitory effects against various bacterial strains. In particular, compounds derived from benzaldehyde have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing antimicrobial agents .

Toxicity Data

Toxicological assessments are crucial for understanding the safety profile of benzaldehyde, 2,4-bis(1-methylethyl)-. The following table summarizes key toxicity findings:

| Test Type | Result |

|---|---|

| Oral LD50 (rats) | 800 - 2850 mg/kg |

| Intraperitoneal LD50 | 3265 mg/kg |

| NOAEL (short-term) | 400 mg/kg |

| NOAEL (subchronic) | 400 mg/kg (rats), 600 mg/kg (mice) |

| Irritation (eyes) | Severe irritation noted |

These results suggest that while the compound has a relatively high LD50 value indicating low acute toxicity, it can cause irritation upon contact with mucous membranes .

Enzymatic Interactions

Benzaldehyde derivatives are also involved in various enzymatic reactions. Notably, benzaldehyde lyase has been identified as a key enzyme that catalyzes the conversion of benzoin to benzaldehyde. This enzyme requires cofactors such as thiamine diphosphate and divalent cations for optimal activity. Studies have shown that benzaldehyde lyase exhibits high specificity and plays a significant role in metabolic pathways involving aromatic compounds .

Case Studies

-

Case Study on Antioxidant Activity :

A study investigating the antioxidant capacity of various extracts containing benzaldehyde indicated that higher concentrations of the compound correlated with increased antioxidant activity measured by DPPH assay methods. This suggests potential applications in nutraceuticals aimed at combating oxidative stress-related diseases . -

Case Study on Antimicrobial Efficacy :

In vitro tests demonstrated that benzaldehyde derivatives inhibited the growth of E. coli and S. aureus. These findings support further exploration into developing natural antimicrobial agents based on benzaldehyde structures .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzaldehyde, 2,4-bis(1-methylethyl)- in laboratory settings?

- Methodological Answer : Synthesis typically involves formylation of a pre-substituted benzene derivative. For example, Friedel-Crafts alkylation can introduce isopropyl groups at the 2- and 4-positions of benzene, followed by formylation using reagents like hexamethylenetetramine (HMTA) under acidic conditions. This approach is analogous to methods used for synthesizing substituted salicylaldehydes . Characterization via NMR (¹H/¹³C) is critical to confirm substitution patterns and aldehyde functionality.

Q. What spectroscopic techniques are most effective for characterizing Benzaldehyde, 2,4-bis(1-methylethyl)-?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can resolve isopropyl group splitting (doublet of septets) and aldehyde proton signals (~10 ppm). ¹³C NMR confirms aromatic carbons and aldehyde carbonyl (~190 ppm).

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde group. Reference IR spectra for structurally similar compounds (e.g., 4-isopropylbenzaldehyde) can aid interpretation .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular formula.

Q. What are the key safety considerations when handling Benzaldehyde, 2,4-bis(1-methylethyl)-?

- Methodological Answer : Based on safety data for analogous aldehydes (e.g., 4-isopropylbenzaldehyde), this compound likely poses risks of skin/eye irritation (H315/H319) and respiratory irritation (H335). Use PPE (gloves, goggles, fume hood), and follow protocols for volatile aldehydes. In case of exposure, rinse with water and consult safety sheets for similar compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Benzaldehyde, 2,4-bis(1-methylethyl)- in catalytic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., metal complexes) to assess binding affinities. Studies on similar ligands in epoxidation catalysts demonstrate the utility of MD for reaction mechanism insights .

- QSPR Models : Use Quantitative Structure-Property Relationship models to correlate substituent effects with reactivity trends .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°) for Benzaldehyde, 2,4-bis(1-methylethyl)- across studies?

- Methodological Answer :

- Cross-Validation : Compare calorimetric data (e.g., combustion calorimetry) with computational results (DFT-derived ΔfH°). For example, NIST data for 2,4-di-tert-butylphenol shows discrepancies resolved via multi-method validation .

- Error Analysis : Evaluate experimental conditions (e.g., purity, solvent effects) and computational approximations (basis sets, solvation models).

Q. How to design experiments to assess the oxidative stability of Benzaldehyde, 2,4-bis(1-methylethyl)- under varying conditions?

- Methodological Answer :

- Accelerated Aging Tests : Expose the compound to elevated temperatures and oxygen-rich environments. Monitor degradation via GC-MS or HPLC.

- Kinetic Studies : Measure oxidation rates using UV-Vis spectroscopy to track aldehyde conversion to carboxylic acid.

- Control Variables : Include antioxidants (e.g., BHT) to isolate oxidation pathways. Reference thermal stability data for structurally similar aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.